2,9-Dichloro-1,10-phenanthroline
Overview
Description
2,9-Dichloro-1,10-phenanthroline is a chlorinated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound serves as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its nitrogen atoms. The presence of chlorine substituents on the phenanthroline ring can significantly influence the chemical and physical properties of the resulting metal complexes, as well as their synthesis and reactivity[“][“][“][“][“][“][“].
Synthesis Analysis
The synthesis of 2,9-dichloro-1,10-phenanthroline can be achieved through the chlorination of N,N'-annelated phenanthrolinediones. This method demonstrates the introduction of chlorine substituents to the non-substituted 1,10-phenanthroline[“]. Another approach involves the Stille coupling of 2,9-dichloro-1,10-phenanthroline with 2-(tri-n-butylstannyl)pyridine to yield a tetradentate ligand[“].
Molecular Structure Analysis
The molecular structure of 2,9-dichloro-1,10-phenanthroline complexes can exhibit significant distortion from planarity due to steric hindrance. For instance, in the case of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, the chlorines are displaced from the mean molecular plane, indicating a non-planar structure[“]. The rigidity of the phenanthroline ring system can also lead to deviations in bond angles and coordination geometry in metal complexes[“].
Chemical Reactions Analysis
2,9-Dichloro-1,10-phenanthroline participates in various chemical reactions, including displacement reactions to form sulfur-bridged bis-phenanthroline macrocycles and amino-substituted bis-phenanthroline compounds[“]. It can also act as a hexadentate ligand in complexation reactions with metal ions such as Ru(II), forming complexes with considerable distortion from the ideal geometry[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,9-dichloro-1,10-phenanthroline and its complexes are influenced by the presence of chlorine substituents and the nature of the metal ion. For example, the protonation constants and formation constants of metal complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, a related compound, show high thermodynamic stability and selectivity towards large metal ions[“]. The crystal structure of a Chromium(III) complex with 1,10-phenanthroline-2,9-dicarboxylic acid reveals a tridentate coordination mode and a supramolecular structure stabilized by hydrogen bonds[“]. Additionally, the electrochemical properties of these complexes can vary, as seen in the non-emissive nature of Ru(II) complexes due to nonradiative processes[“].
Scientific research applications
Complex Formation and Coordination Chemistry
2,9-Dichloro-1,10-phenanthroline is a versatile molecule in coordination chemistry. It has been used to synthesize complexes with various metals, exhibiting unique structural and electrochemical properties. For example, it forms a trinuclear, helical complex with Cu(I) showing pi-stacking interactions and specific Cu-Cu distances, which are significant in understanding metal-ligand interactions and designing new complexes (Zong & Thummel, 2005). Additionally, the ligand has been used in the synthesis of polydentate complexes with different metals, demonstrating its ability to act as a versatile ligand in forming complexes of varying coordination numbers (Lewis & O'donoghue, 1980).
Synthesis and Functionalization
The compound serves as a key intermediate in organic and inorganic synthesis. Improved methods for its synthesis have been developed, highlighting its importance as a building block in producing various derivatives with diverse applications in molecular recognition, photophysics, catalysis, and DNA cleavage (Guo, Zheng, & Jiang, 2012). These derivatives are crucial in advancing research in these areas.
Photophysical and Electrochemical Properties
2,9-Dichloro-1,10-phenanthroline derivatives exhibit interesting photophysical and electrochemical properties. Studies have shown that these derivatives can act as efficient ligands in photoredox catalysis, a process that is increasingly important in green chemistry and sustainable processes. The study of these complexes can shed light on their potential applications in photocatalysis and solar energy conversion (Cetin et al., 2017).
Ligand Design for Metal Oxidation Catalysts
The functionalized derivatives of 2,9-Dichloro-1,10-phenanthroline are used as ligands in metal oxidation catalysts. These ligands can enhance the reactivity and stability of catalysts, which is critical in various industrial and synthetic applications (Beer, Jiménez, & Drago, 1993).
Applications in Sensing and Ion Transport
Some derivatives of 2,9-Dichloro-1,10-phenanthroline act as ionophores, aiding in ion sensing and transport. These applications are significant in the development of sensors and devices for detecting and measuring specific ions, which has broad implications in environmental monitoring and analytical chemistry [(Sugihara & Hiratani, 1996)](https://consensus.app/papers/110phenanthroline-derivatives-ionophores-alkali-ions-sugihara/36f85a751c90598498a3e2452f21ac66/?utm_source=chatgpt).
properties
IUPAC Name |
2,9-dichloro-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGIDURJINUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326671 | |
Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dichloro-1,10-phenanthroline | |
CAS RN |
29176-55-4 | |
Record name | 2,9-Dichloro-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29176-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.